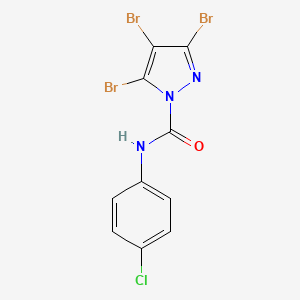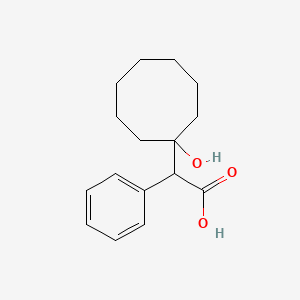
Cyclooctaneacetic acid,1-hydroxy-a-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctaneacetic acid,1-hydroxy-a-phenyl- is a chemical compound with the molecular formula C16H22O3 It is known for its unique structure, which includes a cyclooctane ring, an acetic acid moiety, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- typically involves the reaction of cyclooctanone with phenylacetic acid under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctaneacetic acid,1-hydroxy-a-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclooctanone derivatives, while reduction could produce cyclooctanol derivatives.
Applications De Recherche Scientifique
Cyclooctaneacetic acid,1-hydroxy-a-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctaneacetic acid: Lacks the phenyl group, resulting in different chemical properties.
Phenylacetic acid: Lacks the cyclooctane ring, leading to distinct reactivity and applications.
Cyclooctanol: Contains a hydroxyl group but lacks the acetic acid moiety.
Uniqueness
Cyclooctaneacetic acid,1-hydroxy-a-phenyl- is unique due to its combination of a cyclooctane ring, acetic acid moiety, and phenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
5449-37-6 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
2-(1-hydroxycyclooctyl)-2-phenylacetic acid |
InChI |
InChI=1S/C16H22O3/c17-15(18)14(13-9-5-4-6-10-13)16(19)11-7-2-1-3-8-12-16/h4-6,9-10,14,19H,1-3,7-8,11-12H2,(H,17,18) |
Clé InChI |
DLAJFOAZEIHIHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


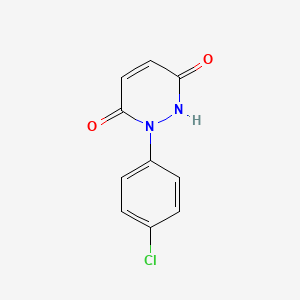
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate](/img/structure/B14015237.png)
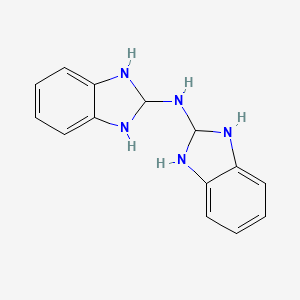
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-3-(dibutylamino)propan-1-ol;hydrochloride](/img/structure/B14015259.png)
![3-Bromo-2',3'-dimethyl-[1,1'-biphenyl]-4-ol](/img/structure/B14015264.png)
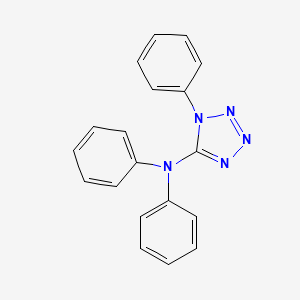
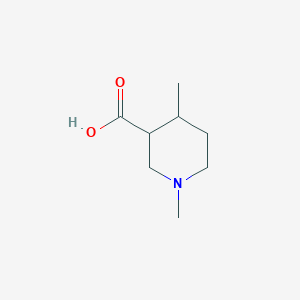
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
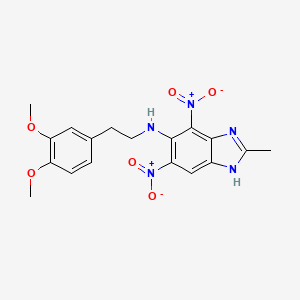
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
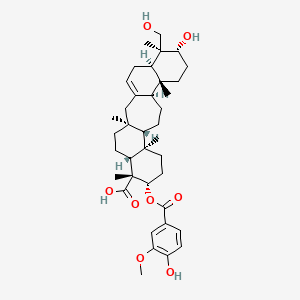
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
